2-(4-Hydroxy-2-methylbutan-2-yl)phenol
Description
Contextualization within the Chemistry of Substituted Phenols
Substituted phenols are a broad class of organic compounds characterized by a phenol (B47542) ring with one or more of its hydrogen atoms replaced by other functional groups. This structural diversity leads to a wide array of chemical and physical properties, making them invaluable in numerous scientific and industrial fields. The specific substituents on the phenolic ring significantly influence the compound's reactivity, acidity, and biological activity.
The synthesis of substituted phenols can be achieved through various methods, with Friedel-Crafts alkylation being a classic and versatile approach. This reaction typically involves the alkylation of a phenol using an alkyl halide, alkene, or alcohol in the presence of a Lewis acid catalyst. The position of the incoming alkyl group (ortho, meta, or para) is directed by the hydroxyl group of the phenol and can be influenced by the choice of catalyst and reaction conditions. While specific synthesis routes for 2-(4-Hydroxy-2-methylbutan-2-yl)phenol are not extensively detailed in publicly available literature, its structure suggests a potential synthesis involving the alkylation of phenol with a suitable four-carbon diol or a related unsaturated alcohol under acidic conditions.
Current Research Trajectories and Academic Significance of this compound
Direct and extensive research focusing solely on this compound is limited. However, its structural motif appears in the context of metabolism studies of larger, more complex industrial chemicals. A notable example is the investigation of the metabolism of UV absorbers, such as UV 328. Research has identified a metabolite of UV 328 as 2-(2H-benzotriazol-2-yl)-4-(3-hydroxy-2-methylbutan-2-yl)-6-(tert-pentyl)phenol. researchgate.net This finding underscores the potential academic significance of the this compound core structure in the fields of toxicology, environmental science, and drug metabolism.
Properties
IUPAC Name |
2-(4-hydroxy-2-methylbutan-2-yl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-11(2,7-8-12)9-5-3-4-6-10(9)13/h3-6,12-13H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDVECKSQNQCFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)C1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 4 Hydroxy 2 Methylbutan 2 Yl Phenol and Analogues
Strategic Approaches to the Phenolic Core and Side Chain Construction
The creation of the target molecule's carbon skeleton primarily involves the attachment of the 2-methylbutan-2-yl group to a phenolic ring. This can be approached through various methods, with a significant focus on electrophilic aromatic substitution.
Friedel-Crafts alkylation is a cornerstone for the synthesis of alkyl-substituted phenols. organic-chemistry.org This reaction typically involves the reaction of a phenol (B47542) with an alkylating agent, such as an alcohol or alkene, in the presence of a Lewis or Brønsted acid catalyst. jk-sci.com The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group, which can lead to a mixture of products. stackexchange.com
In the context of synthesizing 2-(4-Hydroxy-2-methylbutan-2-yl)phenol, a key challenge is to achieve selective ortho-alkylation over the sterically less hindered and electronically favored para-position. The choice of catalyst and reaction conditions is paramount in directing the regiochemical outcome. chemrxiv.orgresearchgate.net While traditional Lewis acids like AlCl₃ are effective, they can lead to side reactions and polyalkylation. jk-sci.comstackexchange.com Modern approaches have focused on more selective and recyclable catalysts.
Recent research has demonstrated the efficacy of various catalytic systems for the selective alkylation of phenols. For instance, a combination of catalytic ZnCl₂ and camphorsulfonic acid (CSA) has been shown to favor ortho-alkylation of phenols with unactivated secondary alcohols. chemrxiv.orgresearchgate.net This dual catalytic system is proposed to operate through a mechanism where the zinc and CSA scaffold both the phenolic and alcohol precursors, predisposing them for ortho-alkylation. researchgate.net
The table below summarizes various catalytic systems employed in the alkylation of phenols with alcohols, which are analogous to the synthesis of the target compound.
| Catalyst System | Alkylating Agent | Key Features & Findings |
| ZnCl₂ / CSA | Unactivated secondary alcohols | Promotes site-selective ortho-alkylation. chemrxiv.orgresearchgate.net |
| Iron Oxide Nanoparticles | Arenes | Efficient and reusable catalyst for alkylation. organic-chemistry.org |
| Samarium Triflate | Alkenes | Halogen-promoted Friedel-Crafts alkylation. organic-chemistry.org |
| Metal Triflates in Ionic Liquid | Alkynes | Enhanced catalytic activity for Friedel-Crafts alkenylation. organic-chemistry.org |
This table presents a selection of modern catalytic systems for Friedel-Crafts type reactions relevant to the synthesis of substituted phenols.
The 2-methylbutan-2-yl side chain of the target molecule contains a chiral tertiary alcohol. The asymmetric synthesis of such sterically hindered tertiary alcohols is a significant challenge in organic synthesis due to the difficulty in differentiating the two substituents on the prochiral carbon of the ketone precursor. msu.edu
Catalytic asymmetric addition of carbon nucleophiles to ketones is the most direct approach to constructing chiral tertiary alcohols. researchgate.netresearchgate.net This can be achieved through various methods, including:
Asymmetric Aldol (B89426) Reactions: Copper(II)-catalyzed asymmetric aldol reactions of α-keto esters can produce tertiary alcohols with high enantioselectivity. acs.org
Asymmetric Alkynylation, Vinylation, and Arylation: The use of chiral ligands with organometallic reagents (e.g., organozinc, Grignard reagents) allows for the enantioselective addition to ketones. msu.edubris.ac.uk
Asymmetric Cyanosilylation: This method can be used to construct tertiary alcohols with vicinal stereocenters from racemic α-branched ketones through kinetic resolution. chinesechemsoc.org
The development of chiral catalysts is central to these methodologies. For example, chiral tridentate diamine/phenol ligands have been designed for the highly enantioselective addition of organomagnesium reagents to ketones. researchgate.net The table below highlights some catalytic approaches for the asymmetric synthesis of tertiary alcohols.
| Reaction Type | Catalyst/Ligand System | Substrates |
| Aldol Reaction | Cu(II) with chiral box ligands | α-keto esters and silyl (B83357) enolates acs.org |
| Arylation | Ni(II) with chiral ligands | Aryl ketones and organoborons researchgate.net |
| Alkynylation | Lewis acid/Lewis base co-catalysis | Ketones and terminal alkynes msu.edu |
| Vinylation | Chiral ligands with organozinc reagents | Ketones and vinylzinc reagents msu.edu |
| Cyanosilylation | (salen)AlCl with a phosphorane | Racemic α-branched ketones chinesechemsoc.org |
This table summarizes various catalytic systems for the asymmetric synthesis of chiral tertiary alcohols, a key structural feature of the target molecule's side chain.
Functional Group Interconversions and Derivatization Strategies
Post-synthesis of the carbon skeleton, further modifications of the functional groups may be necessary. This includes the introduction and manipulation of the hydroxyl groups and regioselective functionalization of the aromatic ring.
The target molecule contains both a phenolic and a tertiary hydroxyl group, which have different reactivities. The phenolic hydroxyl group is acidic and can be deprotonated with a mild base, while the tertiary alcohol is less acidic and more sterically hindered. oup.com In a multi-step synthesis, it is often necessary to protect one or both of these hydroxyl groups to prevent unwanted side reactions.
Protecting Groups for Alcohols and Phenols
A variety of protecting groups are available for alcohols and phenols, and their choice depends on the specific reaction conditions to be employed in subsequent steps. wikipedia.org
For Phenols: Phenols can be protected as ethers (e.g., methyl, benzyl) or silyl ethers (e.g., TBDMS). oup.comuwindsor.ca Benzyl ethers are particularly useful as they can be removed under mild hydrogenolysis conditions. oup.com
For Tertiary Alcohols: Silyl ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS), are commonly used to protect tertiary alcohols. libretexts.org These are generally stable to a wide range of reagents but can be selectively removed using fluoride (B91410) ion sources like tetra-n-butylammonium fluoride (TBAF). uwindsor.ca
The differential reactivity of the two hydroxyl groups can also be exploited for selective protection. For instance, some methods allow for the selective protection of primary alcohols in the presence of phenols. reddit.com
The following table provides an overview of common protecting groups for hydroxyl functionalities.
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |
| Acetyl | Ac | Ac₂O, pyridine | Acid or base hydrolysis libretexts.org |
| Benzyl | Bn | BnBr, base | Hydrogenolysis (H₂, Pd/C) oup.com |
| tert-Butyldimethylsilyl | TBDMS | TBDMSCl, imidazole | Fluoride ion (e.g., TBAF) or acid uwindsor.calibretexts.org |
| Methoxymethyl ether | MOM | MOMCl, base | Acid hydrolysis libretexts.org |
| Tetrahydropyranyl | THP | Dihydropyran, acid catalyst | Acid hydrolysis libretexts.org |
This table outlines common protecting groups for hydroxyl groups and their respective protection and deprotection conditions, which are crucial for the synthesis of polyhydroxylated compounds like this compound.
Further functionalization of the aromatic ring of this compound requires regioselective methods to introduce substituents at specific positions. The existing hydroxyl and alkyl groups will direct incoming electrophiles. The hydroxyl group is a strong ortho-, para-director, while the bulky alkyl group at the ortho-position will sterically hinder substitution at the adjacent position (position 3). Therefore, electrophilic aromatic substitution would be expected to occur primarily at the para-position (position 5) and the remaining ortho-position (position 6).
Controlling the regioselectivity of C-H functionalization on phenols is a topic of ongoing research. stackexchange.com While classical electrophilic substitution reactions are often governed by the inherent directing effects of the substituents, modern catalytic methods offer greater control. For example, the use of directing groups can temporarily block certain positions or activate a specific C-H bond for functionalization.
Computational and Theoretical Investigations of 2 4 Hydroxy 2 Methylbutan 2 Yl Phenol
Quantum Chemical Studies on Molecular and Electronic Structure
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of 2-(4-Hydroxy-2-methylbutan-2-yl)phenol. These studies provide a foundational understanding of the molecule's reactivity and spectroscopic properties.
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. ulster.ac.uk
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, a common feature in phenolic compounds. ulster.ac.uk The LUMO, conversely, would likely be distributed over the aromatic system. A smaller HOMO-LUMO gap would suggest higher reactivity.
The charge distribution within the molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. researchgate.net In this map, electron-rich regions, such as those around the oxygen atoms of the hydroxyl groups, would be depicted in red, indicating likely sites for electrophilic attack. Electron-deficient areas, typically around hydrogen atoms, would be shown in blue. This analysis helps in predicting how the molecule will interact with other polar molecules and ions.
Table 1: Illustrative Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -0.9 |
| Energy Gap (ΔE) | 4.9 |
Note: The data in this table is illustrative and represents typical values for similar phenolic compounds.
Computational methods can accurately predict various spectroscopic signatures of this compound, which are invaluable for its identification and characterization. Theoretical calculations of infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can be compared with experimental data to confirm the molecular structure. researchgate.net
The theoretical IR spectrum is obtained by calculating the vibrational frequencies of the molecule. nist.gov Specific peaks corresponding to the stretching and bending of O-H, C-H, C-O, and aromatic C=C bonds can be predicted. For instance, the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups would be expected in the region of 3200-3600 cm⁻¹.
Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated. These predictions are based on the magnetic shielding of each nucleus, which is influenced by its local electronic environment. Comparing the calculated chemical shifts with experimental data helps in assigning the signals to specific atoms in the molecule.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Value |
| IR | Phenolic O-H stretch | ~3550 cm⁻¹ |
| IR | Aliphatic O-H stretch | ~3400 cm⁻¹ |
| ¹H NMR | Phenolic H | ~6.8-7.2 ppm |
| ¹³C NMR | Phenolic C-OH | ~155 ppm |
Note: The data in this table is illustrative and represents typical values for similar phenolic compounds.
Molecular Modeling and Conformational Analysis
The flexibility of the side chain in this compound allows it to adopt various three-dimensional arrangements, or conformations. Molecular modeling and conformational analysis are essential for understanding the molecule's preferred shapes and how it interacts with its environment.
Conformational analysis involves systematically exploring the possible spatial arrangements of a molecule by rotating its single bonds. For this compound, rotations around the C-C bonds of the butanyl side chain are of particular interest.
By calculating the potential energy for each conformation, an energy landscape can be generated. The minima on this landscape correspond to stable, low-energy conformations of the molecule. The global minimum represents the most stable conformation. This information is crucial as the biological activity and physical properties of a molecule can be highly dependent on its conformation.
Understanding how this compound interacts with other molecules, such as solvent molecules or biological macromolecules, is key to predicting its behavior in various systems. Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second.
For example, the interactions of this compound with a receptor protein could be modeled. These studies can identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. The hydroxyl groups of the phenol and the butanol side chain are likely to be important hydrogen bond donors and acceptors.
Quantitative Structure-Property Relationship (QSPR) Modeling for Physico-Chemical Parameters
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that correlates the structural features of molecules with their physicochemical properties. nih.gov This method can be used to predict properties of this compound that may be difficult or costly to measure experimentally.
QSPR models are built by developing mathematical equations that relate molecular descriptors to a specific property. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties.
For this compound, QSPR models could be used to predict a range of properties, including its boiling point, solubility, and octanol-water partition coefficient (log P). nih.gov These predicted values are useful in various applications, from chemical engineering to environmental science.
Table 3: Illustrative QSPR-Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Boiling Point (°C) | 320.5 |
| Water Solubility (mg/L) | 1500 |
| Log P | 2.5 |
Note: The data in this table is illustrative and based on general QSPR models for phenolic and alcoholic compounds.
Predictive Models for Acid Dissociation Constants (pKa) of Phenols
The acid dissociation constant (pKa) is a critical parameter for phenolic compounds, influencing their reactivity, solubility, and biological activity. um.si Computational models provide a powerful tool for predicting pKa values, often employing quantum mechanical calculations.
Various approaches exist for the theoretical prediction of pKa. One common method involves calculating the Gibbs free energy change of the dissociation reaction in solution. nih.gov Another approach utilizes linear correlations between calculated properties (such as atomic charges or thermodynamic parameters) and experimental pKa values. nih.gov
Quantitative Structure-Property Relationship (QSPR) models are also widely used to predict the pKa of phenols. um.sinih.gov These models establish a mathematical relationship between the chemical structure and the acidic dissociation constant. um.sinih.gov For instance, a study evaluated 83 different approaches to calculate partial atomic charges for a set of 124 phenol molecules to build QSPR models for pKa prediction. acs.org The accuracy of these models was found to be high, with many achieving correlation coefficients (R²) greater than 0.95 and root-mean-square errors smaller than 0.49. nih.govacs.org
Different computational strategies have been evaluated for their effectiveness in predicting the pKa of substituted phenols. These strategies often involve various theory levels, basis sets, and population analyses to calculate atomic charges, which are then correlated with experimental pKa values. nih.govacs.org
Table 1: Comparison of Theoretical Levels for pKa Prediction of Phenols
| Theoretical Level | Basis Set | Population Analysis | Correlation (R²) |
|---|---|---|---|
| MP2 | 6-31G* | Mulliken, Natural, Löwdin | > 0.95 |
| HF | 6-31G* | Mulliken, Natural, Löwdin | > 0.95 |
| B3LYP | 6-31G* | Various | Applicable |
| BLYP | 6-31G* | Various | Applicable |
| BP86 | 6-31G* | Various | Applicable |
| AM1 | STO-3G | Various | Applicable |
| PM3 | STO-3G | Various | Applicable |
Data sourced from studies on substituted phenols. nih.govacs.org
Evaluation of Computational Methodologies for Property Prediction
The choice of computational methodology is crucial for the accurate prediction of molecular properties. For phenolic compounds, Density Functional Theory (DFT) calculations are a common method of choice for investigating properties relevant to their antioxidant activity and reactivity. nih.gov
Studies have compared various DFT functionals and solvent models to predict the aqueous pKa values of phenols. nih.gov For example, a study tested five functionals (M06-2X, B3LYP, BHandHLYP, PBE0, and TPSS) and two solvent models (SMD and PCM) with the 6-311++G(d,p) basis set. nih.gov The results indicated that direct calculations did not always yield accurate results, and correlation equations were developed to improve the predictions. nih.gov The best correlation equations, using the PCM method, produced mean absolute errors of 0.26–0.27 pKa units. nih.gov
The evaluation of computational methods also extends to the prediction of other properties, such as those related to corrosion inhibition. mdpi.com Computational strategies like quantum chemical computations and molecular dynamics simulations are used to assess the reactivity and adsorption characteristics of phenolic compounds. mdpi.com
Table 2: Evaluation of DFT Functionals and Solvent Models for pKa Prediction of Phenols
| DFT Functional | Solvent Model | Mean Absolute Error (pKa units) |
|---|---|---|
| M06-2X | SMD | 3.09 - 5.24 |
| B3LYP | SMD | 3.09 - 5.24 |
| BHandHLYP | SMD | 3.09 - 5.24 |
| TPSS | SMD | 3.09 - 5.24 |
| M06-2X | PCM | 4.76 - 7.05 |
| B3LYP | PCM | 4.76 - 7.05 |
| BHandHLYP | PCM | 4.76 - 7.05 |
| TPSS | PCM | 4.76 - 7.05 |
Data represents a range of errors from direct calculation methods. nih.gov
In addition to DFT, semiempirical methods like AM1 and PM3, as well as ab initio Hartree-Fock (HF) methods, have been used to obtain molecular descriptors for phenols. nih.gov However, DFT methods are often preferred for their balance of accuracy and computational cost in studying pharmaceutically relevant compounds. nih.gov
Emerging Research Directions and Methodological Contributions Within the Field of Phenolic Chemistry
Development of Advanced Analytical Techniques for Comprehensive Characterization
The unambiguous structural elucidation and quantification of novel phenolic compounds like 2-(4-Hydroxy-2-methylbutan-2-yl)phenol are critically dependent on the application of advanced analytical techniques. The complexity of the substitution pattern on the phenol (B47542) ring, including an ortho-alkyl group with a terminal hydroxyl functionality, requires a multi-faceted analytical approach for comprehensive characterization.
Modern analytical chemistry offers a suite of powerful tools for this purpose. High-Performance Liquid Chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) is indispensable for the separation and identification of phenolic compounds from complex mixtures, as well as for providing detailed information on their molecular weight and fragmentation patterns. Techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) offer faster analysis times and improved resolution.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of new molecules. One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide fundamental information about the chemical environment of the protons and carbons in the molecule. For a compound with the complexity of This compound , two-dimensional (2D) NMR experiments are essential. These include Correlation Spectroscopy (COSY) to establish proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) to identify direct carbon-proton attachments, and Heteronuclear Multiple Bond Correlation (HMBC) to determine long-range carbon-proton correlations, which is crucial for piecing together the molecular structure.
Hyphenated techniques, which combine the separation power of chromatography with the detailed structural information from spectroscopy, are particularly valuable. Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for volatile derivatives of the compound, while Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) allows for the direct structural analysis of separated components without the need for isolation.
| Analytical Technique | Abbreviation | Primary Application for this compound |
|---|---|---|
| High-Performance Liquid Chromatography | HPLC | Separation and purification from reaction mixtures or biological matrices. |
| Mass Spectrometry | MS | Determination of molecular weight and elemental composition (with HRMS). |
| Tandem Mass Spectrometry | MS/MS | Structural elucidation through fragmentation analysis. |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Unambiguous determination of the molecular structure and stereochemistry. |
| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of volatile derivatives for identification and quantification. |
Contributions to Chemical Biology and Molecular Probe Design
Phenolic compounds are of significant interest in chemical biology due to their diverse biological activities and their potential to interact with biological macromolecules. The structural motifs present in This compound , namely the phenolic hydroxyl group and the aliphatic hydroxyl group, offer opportunities for its application in the design of molecular probes.
Molecular probes are essential tools for studying biological processes in real-time and with high specificity. The phenolic hydroxyl group can be a key feature in designing probes that target specific enzymes or receptors, as it can participate in hydrogen bonding interactions. Furthermore, the aliphatic hydroxyl group provides a site for further chemical modification, allowing for the attachment of fluorophores, affinity tags, or other reporter groups.
| Type of Phenol-Based Molecular Probe | Principle of Action | Potential Application of a this compound Derivative |
|---|---|---|
| Fluorescent Probes | Changes in fluorescence intensity or wavelength upon binding to a target analyte. | Detection of specific ions or biomolecules in cellular environments. |
| Affinity-Based Probes | Specific binding to a target protein, often followed by visualization or pull-down. | Identification and isolation of binding partners in a proteome. |
| Activity-Based Probes | Covalent modification of an active enzyme, providing a readout of enzyme activity. | Profiling the activity of specific enzyme families in complex biological samples. |
Future Outlook in Synthetic Strategy and Mechanistic Elucidation of Novel Phenolic Structures
The synthesis of specifically substituted phenols, such as This compound , presents a significant challenge in organic chemistry. Traditional methods for phenol alkylation, such as Friedel-Crafts reactions, often suffer from a lack of regioselectivity, leading to mixtures of ortho and para isomers. nih.govslchemtech.com Therefore, the development of novel synthetic strategies that offer high regiocontrol is a key area of future research.
Emerging synthetic methods are focusing on directed ortho-metalation, transition-metal-catalyzed C-H activation, and enzymatic catalysis to achieve precise functionalization of the phenol ring. For the synthesis of This compound , a key step would be the selective introduction of the 4-hydroxy-2-methylbutan-2-yl group at the ortho position of phenol. This could potentially be achieved through a directed ortho-alkylation strategy or a multi-step sequence involving a protecting group to block the para position.
Mechanistic elucidation plays a crucial role in the development of these new synthetic methods. nih.govpnnl.govsemanticscholar.orgresearchgate.net A deep understanding of the reaction pathways, intermediates, and transition states allows for the optimization of reaction conditions and the rational design of more efficient and selective catalysts. nih.govpnnl.govsemanticscholar.orgresearchgate.net Computational methods, such as Density Functional Theory (DFT), are increasingly being used to model reaction mechanisms and predict outcomes. nih.govsemanticscholar.orgresearchgate.net
The future of synthetic strategy for novel phenolic structures will likely involve a combination of innovative catalytic systems, flow chemistry for improved efficiency and safety, and biocatalysis for environmentally friendly transformations. The detailed mechanistic understanding of these processes will be paramount to their successful application in the synthesis of complex molecules like This compound .
| Emerging Synthetic Strategy | Key Advantage | Relevance to this compound Synthesis |
|---|---|---|
| Directed Ortho-Metalation (DoM) | High regioselectivity for ortho-functionalization. wku.edu | Precise introduction of the alkyl substituent at the desired position. |
| Transition-Metal-Catalyzed C-H Activation | Atom-economical and allows for the use of simple starting materials. | Direct alkylation of the phenol C-H bond. |
| Biocatalysis/Enzymatic Synthesis | High selectivity and environmentally friendly conditions. | Potential for stereoselective synthesis if chiral centers are present. |
| Flow Chemistry | Improved reaction control, safety, and scalability. | Efficient and safe production of the target compound. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-Hydroxy-2-methylbutan-2-yl)phenol, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions involving phenolic precursors and tert-hydroxybutane derivatives. Key steps include:
- Using acid/base catalysts (e.g., H₂SO₄ or NaOH) to facilitate nucleophilic substitution or coupling reactions .
- Purification via column chromatography or recrystallization to achieve >95% purity, as validated by HPLC or NMR .
- Critical Consideration : Monitor reaction kinetics using TLC to avoid over-functionalization, which may introduce impurities .
Q. Which analytical techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve the 3D structure using SHELX software (e.g., SHELXL for refinement) to determine bond angles and hydrogen-bonding networks .
- Spectroscopy : Combine ¹H/¹³C NMR for functional group identification and FT-IR for hydroxyl and aromatic ring validation .
Advanced Research Questions
Q. How can researchers address inconsistencies in crystallographic data for this compound?
- Methodological Answer :
- Refinement Strategies : Use SHELXL’s twin refinement tools for handling twinned crystals or low-resolution data. Adjust parameters like HKLF5 to account for overlapping reflections .
- Validation Metrics : Cross-check with the IUCr’s CHECKCIF to identify outliers in bond lengths or thermal displacement parameters .
Q. What experimental designs are effective for resolving conflicting biological activity data in enzyme inhibition studies?
- Methodological Answer :
- Dose-Response Curves : Use standardized assays (e.g., IC₅₀ determination) across multiple cell lines to account for variability in enzyme expression .
- Structural-Activity Relationship (SAR) : Modify the tert-hydroxybutane moiety and compare inhibition rates to identify critical functional groups .
- Statistical Approach : Apply ANOVA to assess significance of activity differences between structural analogs .
Q. How can the compound’s synthesis be optimized for scalability without compromising yield?
- Methodological Answer :
- Flow Chemistry : Implement continuous-flow reactors to enhance reaction control and reduce side-product formation .
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to improve atom economy .
- Quality Control : Use in-line PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .
Safety and Handling
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for synthesis steps involving volatile reagents .
- Waste Disposal : Segregate phenolic waste and neutralize with 10% NaOH before disposal, adhering to local regulations .
Applications in Drug Development
Q. How can this compound be leveraged in designing selective enzyme inhibitors?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., kinases), focusing on the phenolic hydroxyl’s role in H-bond formation .
- Protease Resistance : Introduce methyl groups to the butan-2-yl chain to reduce metabolic degradation, as shown in analogs with enhanced half-lives .
- Validation : Confirm selectivity via competitive inhibition assays against non-target enzymes .
Data Analysis and Software
Q. What best practices should guide the use of SHELX software for refining this compound’s crystal structure?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
